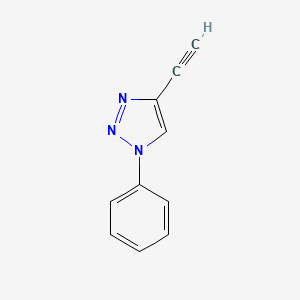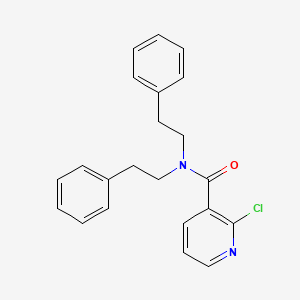
2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C19H17ClN4O It is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a carboxamide group, along with two phenylethyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the catalytic amidation of carboxylic acids using coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) under mild conditions . This method ensures high yields and purity of the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high throughput and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.
類似化合物との比較
Similar Compounds
- 2-chloro-N-{2-[(2-phenylethyl)amino]pyridin-3-yl}pyridine-3-carboxamide
- N,N-bis(2-phenylethyl)pyridine-3-carboxamide
Uniqueness
2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and carboxamide groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
6584-81-2 |
|---|---|
分子式 |
C22H21ClN2O |
分子量 |
364.9 g/mol |
IUPAC名 |
2-chloro-N,N-bis(2-phenylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C22H21ClN2O/c23-21-20(12-7-15-24-21)22(26)25(16-13-18-8-3-1-4-9-18)17-14-19-10-5-2-6-11-19/h1-12,15H,13-14,16-17H2 |
InChIキー |
IOMDICMXYPTSCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN(CCC2=CC=CC=C2)C(=O)C3=C(N=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


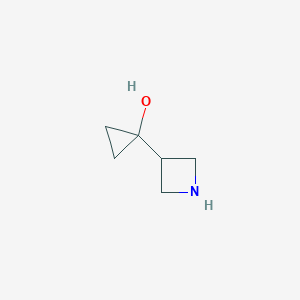
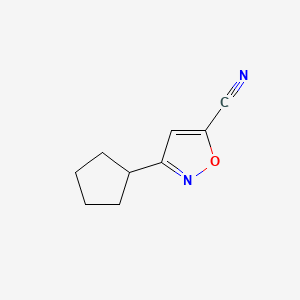
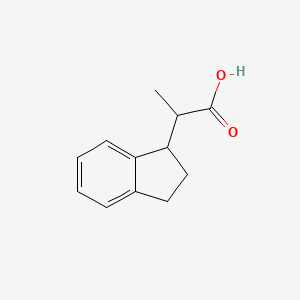
![3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13563817.png)


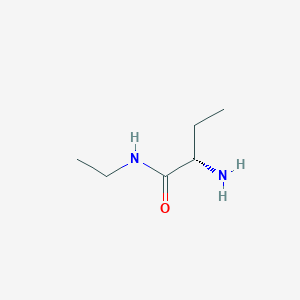
![2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13563850.png)


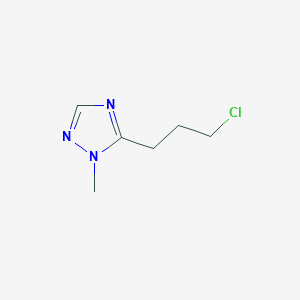
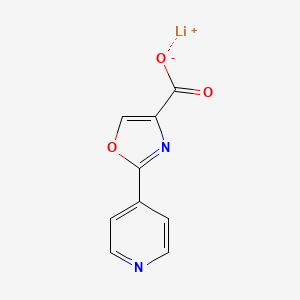
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
